molecular formula C7H9F3N2S B1426362 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine CAS No. 1248696-53-8

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine

Cat. No.: B1426362
CAS No.: 1248696-53-8
M. Wt: 210.22 g/mol
InChI Key: XJDKGJCEAKABFQ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine is a compound that features a trifluoromethyl group attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl chalcogen salts in the presence of a chiral boron catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine is unique due to its specific structure, which combines the trifluoromethyl group with a thiazole ring.

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2S/c1-6(2,11)5-12-4(3-13-5)7(8,9)10/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDKGJCEAKABFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Reactant of Route 2
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Reactant of Route 3
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Reactant of Route 4
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Reactant of Route 5
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine
Reactant of Route 6
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine

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